2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one
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Description
Scientific Research Applications
Dual-acting Serotonin Receptor Antagonists and Serotonin Reuptake Inhibitors
Studies by Bromidge et al. (2008, 2009) investigated a series of compounds including derivatives of 2H-1,4-benzoxazin-3(4H)-one for their dual-acting properties as serotonin receptor antagonists and serotonin reuptake inhibitors. These compounds demonstrated potent 5-HT(1A/1B/1D) receptor antagonism with selectivity over other targets, making them suitable for further in vivo characterization for potential therapeutic applications (Bromidge et al., 2008) (Bromidge et al., 2009).
Crystal Structure Analysis
Kavitha et al. (2014) provided detailed crystal structure analyses of piperazinium derivatives, highlighting the conformation and interactions within the crystal lattice. These studies offer insights into the molecular configurations and potential reactivity patterns of benzodioxolylmethylpiperazino and nitrobenzoxazinone derivatives, contributing to the understanding of their physicochemical properties (Kavitha et al., 2014a) (Kavitha et al., 2014b).
Anti-malarial Activity
Cunico et al. (2009) explored the anti-malarial activity of piperazine derivatives, including those similar in structure to the query compound. This research emphasizes the importance of specific substituents for achieving biological activity against malaria, highlighting the therapeutic potential of such compounds in the treatment of infectious diseases (Cunico et al., 2009).
Anti-HIV Activity
Al-Masoudi et al. (2007) synthesized a series of piperazinyl-nitroimidazole derivatives and evaluated their in vitro anti-HIV activity. These compounds were investigated as potential non-nucleoside reverse transcriptase inhibitors, demonstrating the broader potential of nitro-substituted piperazine derivatives in antiviral research (Al-Masoudi et al., 2007).
Properties
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-7-nitro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c27-22-19(32-20-12-16(26(28)29)2-3-17(20)23-22)5-6-24-7-9-25(10-8-24)13-15-1-4-18-21(11-15)31-14-30-18/h1-4,11-12,19H,5-10,13-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDDWGLLAKNNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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